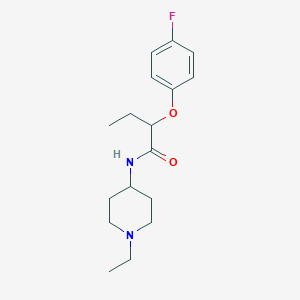
N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a piperidine ring, an ethyl group, a fluorophenoxy group, and a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)butanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through a nucleophilic substitution reaction.
Formation of the Butanamide Moiety: The final step involves the formation of the amide bond through a condensation reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)butanamide would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The piperidine ring and fluorophenoxy group may play crucial roles in binding to the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-ethylpiperidin-4-yl)-2-(4-chlorophenoxy)butanamide: Similar structure with a chlorine atom instead of fluorine.
N-(1-ethylpiperidin-4-yl)-2-(4-methylphenoxy)butanamide: Contains a methyl group instead of fluorine.
N-(1-ethylpiperidin-4-yl)-2-(4-nitrophenoxy)butanamide: Contains a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenoxy group in N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)butanamide may confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its analogs.
Propriétés
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-3-16(22-15-7-5-13(18)6-8-15)17(21)19-14-9-11-20(4-2)12-10-14/h5-8,14,16H,3-4,9-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPDJNSIVZWNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)CC)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
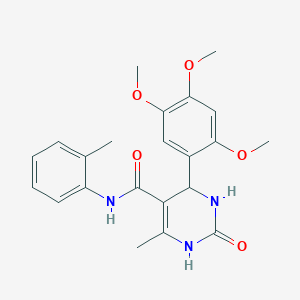
![N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5082829.png)

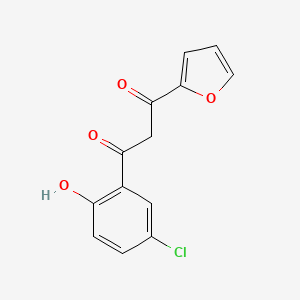
![(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5082871.png)
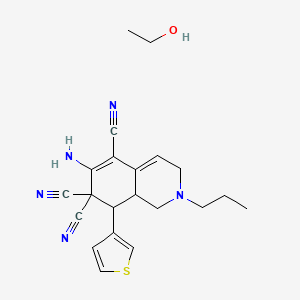
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5082878.png)
![methyl 6-methyl-4-[5-(4-nitrophenyl)furan-2-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B5082884.png)
![1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate)](/img/structure/B5082887.png)
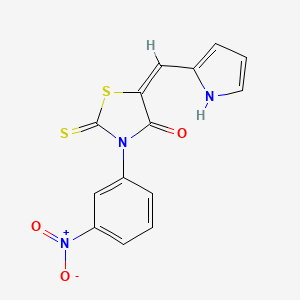
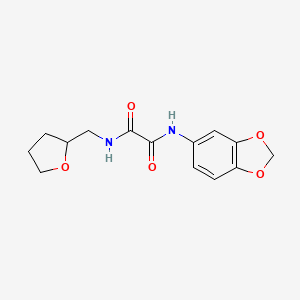
![1-{[3-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine](/img/structure/B5082902.png)
![bis[2-(dimethylamino)ethyl] 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate dihydrochloride](/img/structure/B5082907.png)
![4-(propan-2-yloxy)-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5082913.png)
